molecular formula C12H12FN3 B8501612 N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine

N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine

Cat. No.: B8501612
M. Wt: 217.24 g/mol
InChI Key: GIPJGBJOWVNTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a pyridine ring, which is further substituted with two amino groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine typically involves the introduction of a fluorobenzyl group to a pyridine ring followed by the substitution of amino groups. One common method is the nucleophilic substitution reaction, where a fluorobenzyl halide reacts with pyridine-3,4-diamine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2-Fluorobenzyl)pyridine-2,5-diamine
  • N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N,N’-DI-PYRIDIN-2-YL-BENZENE-1,2-DIAMINE

Uniqueness

N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is unique due to the specific positioning of the fluorobenzyl group and the amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

4-N-[(4-fluorophenyl)methyl]pyridine-3,4-diamine

InChI

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)7-16-12-5-6-15-8-11(12)14/h1-6,8H,7,14H2,(H,15,16)

InChI Key

GIPJGBJOWVNTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=NC=C2)N)F

Origin of Product

United States

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